2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid
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Overview
Description
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid typically involves the following steps:
Oxidation of 2,3,5-trimethylpyridine: 2,3,5-trimethylpyridine is oxidized using hydrogen peroxide (H₂O₂) in acetic acid solution to form 2,3,5-trimethylpyridine-N-oxide.
Rearrangement and Hydrolysis: The N-oxide is then reacted with acetic anhydride to obtain 3,5-dimethyl-2-hydroxymethylpyridine via rearrangement and hydrolysis.
Formation of the Butanoic Acid Moiety: The hydroxymethylpyridine is further reacted with appropriate reagents to introduce the butanoic acid moiety at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyridine: A simpler pyridine derivative with similar structural features.
2-(3,5-Dimethylpyridin-2-yl)methanol: A related compound with a hydroxymethyl group instead of a butanoic acid moiety.
5-Methoxy-2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole: A compound with a similar pyridine ring structure but different functional groups.
Uniqueness
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid is unique due to its specific combination of a pyridine ring with a butanoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-7(2)10(12(14)15)11-9(4)5-8(3)6-13-11/h5-7,10H,1-4H3,(H,14,15) |
InChI Key |
DNHWYZKBDSHJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C(C)C)C(=O)O)C |
Origin of Product |
United States |
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